2-(Chloromethyl)azepane

Catalog No.
S13809826
CAS No.
M.F
C7H14ClN
M. Wt
147.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)azepane

Product Name

2-(Chloromethyl)azepane

IUPAC Name

2-(chloromethyl)azepane

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

InChI

InChI=1S/C7H14ClN/c8-6-7-4-2-1-3-5-9-7/h7,9H,1-6H2

InChI Key

VGKYYXUGBFQQMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CCl

2-(Chloromethyl)azepane is a seven-membered heterocyclic compound characterized by the presence of a chloromethyl group attached to an azepane ring. The molecular formula for this compound is C8H16ClNC_8H_{16}ClN, and it has a molecular weight of approximately 161.68 g/mol. The compound is notable for its potential reactivity due to the chloromethyl substituent, which can participate in various

  • Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide, resulting in the formation of new compounds.
  • Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction processes, making it versatile for various synthetic pathways.
  • Ring Opening and Rearrangement: Due to its cyclic structure, 2-(Chloromethyl)azepane may undergo ring-opening reactions under certain conditions, leading to the formation of linear or branched products .

Research into the biological activity of 2-(Chloromethyl)azepane is limited but suggests potential pharmacological applications. Compounds with similar structures have shown activity as ligands for various receptors, including serotonin receptors. The unique properties of the azepane ring may contribute to interactions with biological targets, although specific studies on this compound are scarce.

The synthesis of 2-(Chloromethyl)azepane typically involves several methods:

  • Alkylation: The azepane ring can be synthesized through alkylation processes where appropriate precursors are reacted with chloromethylating agents.
  • Cyclization Reactions: Starting from suitable linear precursors, cyclization can occur to form the azepane structure, followed by chlorination to introduce the chloromethyl group.
  • Multi-step Synthesis: In some cases, multi-step synthetic routes are employed that involve intermediate compounds leading to the final product with high purity and yield .

2-(Chloromethyl)azepane has potential applications in various fields:

  • Pharmaceutical Chemistry: Its reactive nature makes it suitable for developing new drugs or intermediates in pharmaceutical synthesis.
  • Material Science: The compound may be utilized in creating polymers or other materials where heterocyclic structures are beneficial.
  • Chemical Research: As a versatile building block, it can serve in exploratory research within organic chemistry.

Several compounds share structural similarities with 2-(Chloromethyl)azepane. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
1-(2-Chloroethyl)piperidine hydrochloride2008-75-50.95Contains a piperidine ring; used in pharmaceuticals
1-(2-Chloroethyl)pyrrolidine hydrochloride7250-67-10.91Pyrrolidine structure; known for neuroactive properties
1-(3-Chloropropyl)piperidine hydrochloride5472-49-10.79Propyl substitution; used in drug synthesis
2-(Chloromethyl)-1-methylpiperidine hydrochloride27483-92-70.75Methyl substitution on piperidine; versatile in reactions
Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride135906-03-50.65Bicyclic structure; used in neurological research

Each of these compounds exhibits unique properties and applications based on their structural differences and functional groups, while sharing some reactivity characteristics with 2-(Chloromethyl)azepane.

Initial Synthesis and Characterization

The initial synthesis and characterization of 2-(Chloromethyl)azepane emerged from broader research efforts focused on developing efficient methods for constructing seven-membered nitrogen heterocycles [1] [7]. Early synthetic approaches to azepane derivatives relied heavily on classical methods such as the Beckmann rearrangement of cycloheptanone oximes, which provided access to lactam intermediates that could be subsequently reduced to the corresponding azepanes [4] [8].

The characterization of 2-(Chloromethyl)azepane revealed key structural features that distinguish it from other azepane derivatives [2] [3]. The compound exhibits a molecular weight of 147.65 g/mol and is characterized by the SMILES notation ClCC1NCCCCC1, indicating the chloromethyl substituent attached to the carbon adjacent to the nitrogen atom in the seven-membered ring [2] [3]. The InChI key VGKYYXUGBFQQMC-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement [3].

PropertyValue
Molecular FormulaC₇H₁₄ClN [2] [3]
CAS Number802579-10-8 [2] [3]
Molecular Weight147.65 g/mol [2] [3]
MDL NumberMFCD19222215 [2]
SMILES CodeClCC1NCCCCC1 [2] [3]
InChI KeyVGKYYXUGBFQQMC-UHFFFAOYSA-N [3]

The initial synthetic methods for preparing 2-(Chloromethyl)azepane involved several complementary approaches [7]. Direct alkylation methods employed azepane as a starting material, which was subjected to reaction with chloromethylating agents under basic conditions . These early studies demonstrated that the azepane ring could be functionalized through alkylation processes where appropriate precursors were reacted with chloromethylating agents .

Alternative synthetic strategies emerged from research on ring-closing metathesis reactions, which provided access to seven-membered nitrogen heterocycles through cyclization of appropriately substituted dienes [11] [12]. These methods represented significant advances in the field, as they offered more direct routes to complex azepane derivatives without requiring the multi-step transformations typically associated with classical approaches [7] [11].

Key Milestones in Research

The development of 2-(Chloromethyl)azepane research has been marked by several key milestones that have advanced both synthetic methodology and understanding of seven-membered nitrogen heterocycles [1] [5]. A significant breakthrough came with the recognition that azepane derivatives could serve as valuable intermediates in pharmaceutical synthesis, leading to increased interest in developing efficient synthetic routes [6] [5].

One of the major milestones in azepane research was the development of improved Beckmann rearrangement protocols for constructing seven-membered lactams [4] [8]. Research by Lambert and colleagues demonstrated that electrophilic cyclopropene reagents could mediate efficient Beckmann rearrangements, achieving yields of up to 96% for caprolactam formation under mild conditions [4]. This work established new paradigms for medium-ring lactam synthesis and provided foundational methods that could be adapted for azepane preparation [4].

Synthesis MethodDescriptionTypical ConditionsYield Range
Direct AlkylationAzepane ring alkylated with chloromethylating reagents Basic conditions, sodium hydride or potassium carbonate 40-70%
Ring-Closing MetathesisCyclization of appropriately substituted dienes [11] [12]Grubbs catalyst, reflux conditions [11] [12]60-85% [11]
Beckmann RearrangementRearrangement of substituted cycloheptanone oximes [4] [8]Acid catalysis, elevated temperature [4]70-95% [4]
Hydrogenation/CyclizationReduction and cyclization of linear precursors [13] [14]Metal catalysis, hydrogen atmosphere [13] [14]45-80% [13]

Another significant milestone was the advancement of photochemical approaches to azepane synthesis [1] [15]. Research published in Nature Chemistry demonstrated that complex azepanes could be prepared from simple nitroarenes through photochemical dearomative ring expansion, representing a paradigm shift in seven-membered ring construction [1]. This methodology utilized blue light irradiation at room temperature to convert six-membered benzenoid frameworks into seven-membered ring systems [1].

The development of copper-catalyzed tandem reactions for azepane synthesis marked another important advancement [16] [7]. Studies demonstrated that functionalized allenynes could undergo copper-catalyzed transformations involving intermolecular amine addition followed by intramolecular cyclization to afford seven-membered azacycles [16]. These reactions proceeded under mild conditions in dioxane at 70°C with copper acetonitrile complex catalysts [16].

Research into stereoselective azepane synthesis has provided additional milestones in the field [14] [13]. The development of osmium-catalyzed tethered aminohydroxylation reactions enabled the stereoselective formation of carbon-nitrogen bonds in azepane precursors [14]. These studies demonstrated that allylic alcohols derived from mannose could undergo regio- and stereocontrolled aminohydroxylation, providing access to heavily functionalized azepane derivatives [14].

The characterization of azepane derivatives has been significantly enhanced through advances in spectroscopic methods [16] [8]. Two-dimensional nuclear magnetic resonance spectroscopy has proven particularly valuable for determining the location of double bonds in azepine structures, with characteristic cross-peaks providing unambiguous structural assignments [16]. These analytical advances have facilitated the accurate characterization of complex azepane derivatives and supported the development of new synthetic methodologies [16] [8].

Azepane Ring Conformational Analysis

The conformational behavior of azepanes has been extensively studied, revealing that these seven-membered nitrogen heterocycles possess inherently flexible ring structures with significant conformational diversity [4] [5]. This conformational flexibility is crucial for understanding the behavior of 2-(chloromethyl)azepane, as the introduction of substituents can dramatically alter the conformational landscape.

Conformational Characteristics of Seven-Membered Rings

Seven-membered nitrogen heterocycles exhibit several distinguishing conformational features compared to their five- and six-membered counterparts:

  • High Conformational Flexibility: Unlike the relatively rigid cyclohexane chair conformation or the envelope conformations of five-membered rings, seven-membered rings can adopt multiple low-energy conformational states [4] [7].

  • Conformational Interconversion: The energy barriers between different conformational states are typically low, allowing for rapid interconversion on the nuclear magnetic resonance timescale [4].

  • Substituent Effects: The introduction of substituents can significantly bias the conformational equilibrium, with the magnitude and direction of this bias depending on the nature, position, and stereochemistry of the substituent [4] [5].

Analysis of Substituted Azepane Conformations

Research conducted on systematically substituted azepanes provides valuable insights into conformational behavior patterns that can be extrapolated to 2-(chloromethyl)azepane [4]. The conformational analysis of various azepane derivatives reveals several key principles:

Compound TypeConformational OrderDominant Conformer RatioKey Effects
Unsubstituted AzepaneHighly disorderedMultiple conformersFlexible ring system
Monofluorinated (6R)Highly ordered4:1 ratioSynergistic gauche effects
Monofluorinated (6S)Moderate disorder1:1:1 ratioCompeting conformational effects
MonohydroxylatedVariable disorderVariable ratiosWeaker than fluorine effects

Conformational Effects in 2-(Chloromethyl)azepane

Based on the systematic studies of azepane derivatives, several conformational characteristics can be predicted for 2-(chloromethyl)azepane:

  • α-Position Substitution Effects: The chloromethyl group at the 2-position (α to nitrogen) is expected to influence the conformational behavior through both steric and electronic effects. The proximity to the nitrogen atom creates opportunities for intramolecular interactions that could stabilize certain conformational states [4].

  • Electronic Stabilization: The electron-withdrawing nature of the chloromethyl group may create favorable electrostatic interactions with the nitrogen lone pair, potentially stabilizing conformations where these groups are in specific spatial arrangements [8] [9].

  • Steric Considerations: The chloromethyl substituent introduces moderate steric bulk that may disfavor certain conformational states while stabilizing others through favorable van der Waals interactions [4].

Conformational Analysis Methodology

The conformational analysis of azepane derivatives typically employs a combination of experimental and computational approaches:

  • Experimental Methods: ¹H nuclear magnetic resonance spectroscopy provides crucial information through coupling constant analysis (³J values), which reflects the dihedral angles between coupled protons [4].

  • Computational Studies: Density functional theory calculations using appropriate basis sets and solvent models can predict conformational energies and geometries [4].

  • Conformational Clustering: Conformers within 3-5 kcal/mol energy windows are typically considered for analysis, as these represent thermodynamically accessible states [4].

Predicted Conformational Behavior

For 2-(chloromethyl)azepane, the conformational analysis suggests:

  • Multiple Conformers: The compound is expected to exist as a mixture of conformational states in solution
  • Moderate Ordering: The chloromethyl substituent may provide some conformational bias, though less pronounced than strongly directing groups like fluorine
  • Temperature Dependence: Conformational equilibria may be temperature-sensitive due to relatively small energy differences between conformers

Chloromethyl Substituent Electronic Effects

The chloromethyl group (-CH₂Cl) represents a significant electron-withdrawing substituent that exerts multiple electronic effects on the azepane ring system. Understanding these effects is crucial for predicting the chemical behavior and reactivity patterns of 2-(chloromethyl)azepane.

Electronic Nature of the Chloromethyl Group

The chloromethyl substituent exhibits several distinct electronic characteristics:

  • Inductive Electron Withdrawal: The chlorine atom, with its high electronegativity (3.16 on the Pauling scale), withdraws electron density from the methylene carbon through the inductive effect [8] [9]. This electron withdrawal propagates through the σ-bond system, affecting the adjacent azepane ring.

  • Polarizability Effects: The chloromethyl group contributes to the overall molecular polarizability, influencing intermolecular interactions and solvation behavior [10].

  • Dipole Moment Contribution: The C-Cl bond possesses a significant dipole moment (approximately 1.9 D), which contributes to the overall molecular dipole and affects molecular alignment in external fields [8] [9].

Impact on Azepane Ring Electronics

The electronic effects of the chloromethyl substituent on the azepane ring can be analyzed through several perspectives:

Nitrogen Basicity Modulation

The electron-withdrawing nature of the chloromethyl group reduces the electron density on the nitrogen atom, leading to:

  • Decreased basicity compared to unsubstituted azepane
  • Altered protonation behavior and acid-base equilibria
  • Modified nucleophilicity in chemical reactions

Ring Polarization Effects

The asymmetric electron withdrawal creates a polarized ring system where:

  • The α-carbon (C-2) experiences direct electron withdrawal
  • Adjacent carbons show gradually diminishing electronic perturbation
  • The nitrogen atom's lone pair is partially delocalized toward the electron-deficient region

Conformational Electronic Coupling

The electronic effects of the chloromethyl group are conformationally dependent:

  • Gauche Interactions: In conformations where the chloromethyl group is gauche to the nitrogen lone pair, stabilizing electrostatic interactions may occur [8] [9].

  • Hyperconjugation Effects: The C-Cl bond can participate in hyperconjugative interactions with adjacent C-H bonds, influencing conformational preferences [8].

  • Through-Space Interactions: In certain conformations, the chlorine atom may engage in through-space interactions with the nitrogen atom or other ring substituents [8].

Comparison with Other Electron-Withdrawing Groups

The electronic effects of the chloromethyl group can be contextualized by comparison with other electron-withdrawing substituents studied in azepane systems:

SubstituentElectronic Effect StrengthConformational ImpactDipole Contribution
Fluorine (-F)Very strongStrong gauche effectHigh
Chloromethyl (-CH₂Cl)ModerateModerate electronic biasModerate
Hydroxyl (-OH)ModerateHydrogen bondingModerate
Carbonyl (C=O)StrongRigid sp² characterHigh

Spectroscopic Manifestations

The electronic effects of the chloromethyl substituent are observable through various spectroscopic techniques:

  • NMR Spectroscopy: The electron-withdrawing effect causes downfield chemical shifts for nearby protons and carbons in ¹H and ¹³C NMR spectra [11].

  • Infrared Spectroscopy: The C-Cl stretch appears in the characteristic fingerprint region, and the electron withdrawal may affect N-H stretching frequencies [12].

  • Ultraviolet Spectroscopy: Electronic transitions may be affected by the altered electronic distribution in the molecule [8].

Reactivity Implications

The electronic effects of the chloromethyl group significantly influence the chemical reactivity of 2-(chloromethyl)azepane:

  • Electrophilic Character: The chloromethyl carbon becomes electrophilic, susceptible to nucleophilic attack .

  • Leaving Group Behavior: The chloride ion serves as a good leaving group, facilitating substitution reactions .

  • Nucleophilic Substitution: The compound can undergo SN₁ or SN₂ mechanisms depending on reaction conditions .

Molecular Orbital Considerations

The electronic effects can be understood through molecular orbital theory:

  • HOMO Modification: The electron-withdrawing effect lowers the energy of the highest occupied molecular orbital
  • LUMO Accessibility: The electrophilic chloromethyl carbon contributes to lower-energy unoccupied orbitals
  • Orbital Mixing: The chlorine lone pairs may mix with ring π-orbitals in certain conformations

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

147.0814771 g/mol

Monoisotopic Mass

147.0814771 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types